molecular formula C18H18O8 B377909 ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE

ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE

Cat. No.: B377909
M. Wt: 362.3g/mol
InChI Key: JOOZQEMPIRQMIP-UHFFFAOYSA-N
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Description

Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as ester and acetoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE typically involves multi-step organic reactions. One common method includes the esterification of the corresponding chromen-2-one derivative with ethyl acetate in the presence of an acid catalyst. The reaction conditions often require refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .

Scientific Research Applications

Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Known for its unique structure and potential biological activities.

    Ethyl [5-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Similar structure but with fewer acetoxy groups.

    Ethyl [7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Another similar compound with a different substitution pattern.

Uniqueness

Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to the presence of multiple acetoxy groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3g/mol

IUPAC Name

ethyl 2-(5,7-diacetyloxy-4-methyl-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C18H18O8/c1-5-23-16(21)8-13-9(2)17-14(25-11(4)20)6-12(24-10(3)19)7-15(17)26-18(13)22/h6-7H,5,8H2,1-4H3

InChI Key

JOOZQEMPIRQMIP-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C

Canonical SMILES

CCOC(=O)CC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C

Origin of Product

United States

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